N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives are compounds that contain an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . They are prominent in natural and non-natural products of biological and pharmaceutical importance . The indole scaffold has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Synthesis Analysis
The synthesis of indole derivatives can vary widely depending on the specific compounds being synthesized. For example, one common method for synthesizing indole derivatives involves the Fischer indole synthesis, which is a chemical reaction that produces indole from phenylhydrazine and an aldehyde or ketone .
Molecular Structure Analysis
The molecular structure of indole derivatives can be quite complex, as they often contain various functional groups attached to the indole core. These functional groups can greatly influence the physical and chemical properties of the compounds, as well as their biological activity .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out. For example, they can undergo electrophilic substitution reactions due to the presence of a positive charge on one of the nitrogen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on their specific structure. For example, they can range from crystalline solids to liquids, and their solubility in water and other solvents can also vary .
Scientific Research Applications
KCNQ2 Opener Activity
N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide and its analogs, which are structurally related to N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide, have been identified as highly potent and efficacious KCNQ2 openers. These compounds have shown significant activity in reducing neuronal hyperexcitability in rat hippocampal slices, which is crucial for understanding and potentially treating neurological disorders (Wu et al., 2004).
Dopamine D2-like Receptor Binding
A series of compounds including 4,5-dihydro-1H-benzo[g]-indole-3-carboxamide derivatives, analogous to the given compound, were synthesized and evaluated for their affinity for dopamine D2-like receptors. These studies contribute to the understanding of molecular interactions in the central nervous system (Pinna et al., 1998; Pinna et al., 2002).
Antimicrobial and Antiproliferative Activities
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These studies are significant for the development of new therapeutic agents, especially in the field of oncology and infectious diseases (Mansour et al., 2020).
Neuropharmacological Research
The synthesis and evaluation of similar indole derivatives in neuropharmacological research are essential for understanding and developing treatments for various neuropsychiatric conditions. This includes exploring the effects on neurotransmitter systems and receptor binding affinities (Qian et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by indole derivatives, there is significant interest in developing new indole-based drugs. Future research will likely focus on synthesizing new indole derivatives and testing their biological activity, with the goal of discovering new therapeutic agents .
Properties
IUPAC Name |
N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-12-18(14-4-2-3-5-15(14)21-12)25-9-8-20-19(22)13-6-7-16-17(10-13)24-11-23-16/h2-7,10,21H,8-9,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUSZIROHNDCKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.